3-(4-Methoxybenzyl)dihydropyrimidine-2,4(1H,3H)-dione 3-(4-Methoxybenzyl)dihydropyrimidine-2,4(1H,3H)-dione
Brand Name: Vulcanchem
CAS No.:
VCID: VC16792549
InChI: InChI=1S/C12H14N2O3/c1-17-10-4-2-9(3-5-10)8-14-11(15)6-7-13-12(14)16/h2-5H,6-8H2,1H3,(H,13,16)
SMILES:
Molecular Formula: C12H14N2O3
Molecular Weight: 234.25 g/mol

3-(4-Methoxybenzyl)dihydropyrimidine-2,4(1H,3H)-dione

CAS No.:

Cat. No.: VC16792549

Molecular Formula: C12H14N2O3

Molecular Weight: 234.25 g/mol

* For research use only. Not for human or veterinary use.

3-(4-Methoxybenzyl)dihydropyrimidine-2,4(1H,3H)-dione -

Specification

Molecular Formula C12H14N2O3
Molecular Weight 234.25 g/mol
IUPAC Name 3-[(4-methoxyphenyl)methyl]-1,3-diazinane-2,4-dione
Standard InChI InChI=1S/C12H14N2O3/c1-17-10-4-2-9(3-5-10)8-14-11(15)6-7-13-12(14)16/h2-5H,6-8H2,1H3,(H,13,16)
Standard InChI Key NBYPMKOCGYFYFO-UHFFFAOYSA-N
Canonical SMILES COC1=CC=C(C=C1)CN2C(=O)CCNC2=O

Introduction

Chemical Identity and Structural Properties

Molecular Characteristics

3-(4-Methoxybenzyl)dihydropyrimidine-2,4(1H,3H)-dione features a dihydropyrimidine core substituted with a 4-methoxybenzyl group at position 3. The compound’s planar structure facilitates π-π interactions, while the methoxy group enhances solubility in polar solvents . Key physicochemical properties include:

PropertyValue
CAS Number2631060-00-7
Molecular FormulaC12H14N2O3\text{C}_{12}\text{H}_{14}\text{N}_2\text{O}_3
Molecular Weight234.25 g/mol
Storage ConditionsRoom temperature

The absence of reported melting or boiling points suggests stability under standard laboratory conditions .

Tautomerism and Conformational Dynamics

Synthesis and Reaction Pathways

Cyclocondensation Strategies

A landmark synthesis route involves the reaction of OO-methylisourea hemisulfate salt with 2-(gem-disubstituted)methylene-3-oxoesters under basic conditions (e.g., NaHCO3_3 in DMF at 65°C) . This method yields tautomeric mixtures of dihydropyrimidines, which undergo acidic hydrolysis to produce 3-(4-methoxybenzyl)dihydropyrimidine-2,4(1H,3H)-dione derivatives in >90% purity .

Representative Reaction Conditions:

ParameterDetail
ReagentsOO-Methylisourea, 3-oxoester
SolventN,NN,N-Dimethylformamide (DMF)
Temperature65°C
CatalystNaHCO3_3
Reaction Time12 hours

This approach circumvents limitations of traditional Biginelli reactions, which struggle with sterically hindered ketones .

Thionation and Derivative Formation

Treatment of 3-(4-methoxybenzyl)dihydropyrimidine-2,4(1H,3H)-dione with phosphorus pentasulfide (P2S5\text{P}_2\text{S}_5) selectively replaces the 2-oxo group with a thioxo moiety, producing 2-thioxo analogs . These derivatives exhibit enhanced bioactivity, as the thione group improves membrane permeability and target binding .

Pharmacological Applications

Antiproliferative Activity

In vitro studies on human promyelocytic leukemia (HL-60) cells reveal that 2-thioxo derivatives of 3-(4-methoxybenzyl)dihydropyrimidine-2,4(1H,3H)-dione inhibit cell proliferation at 10 µM, comparable to 1 µM all-trans retinoic acid (ATRA) . Activity correlates with alkyl chain length at position 4; derivatives with C4H9\text{C}_4\text{H}_9 substituents show IC50_{50} values <5 µM .

Mechanism of Action

The thioxo group chelates metal ions in enzymatic active sites, while the 4-methoxybenzyl moiety engages in hydrophobic interactions with protein pockets. Molecular docking studies suggest inhibition of dihydrofolate reductase (DHFR), a target in anticancer therapy .

Comparative Analysis with Structural Analogs

Bromophenyl Derivatives

1-(4-Bromophenyl)-3-(4-methoxybenzyl)dihydropyrimidine-2,4(1H,3H)-dione (PubChem CID: 166113645) shares the dihydropyrimidine core but incorporates a bromophenyl group at position 1 . This substitution increases molecular weight to 389.2 g/mol and enhances halogen bonding potential, making it suitable for radiopharmaceutical applications .

Pyrimidinyl-Substituted Analogs

Compounds like 1-(4-methoxybenzyl)-5-[4-(4-methylphenyl)-2-pyrimidinyl]dihydro-2,4(1H,3H)-pyrimidinedione (PubChem CID: 2767549) demonstrate the versatility of the dihydropyrimidine scaffold. The addition of a pyrimidinyl group at position 5 introduces dual heterocyclic systems, potentiating kinase inhibition .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator